N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
Overview
Description
Preparation Methods
The synthesis of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide involves several steps. One common synthetic route includes the reaction of 3-methoxybenzoic acid with N-methyl-4-azepanamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate the activity of the targets, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide can be compared with other similar compounds, such as N-methoxy-N-methylbenzamide . While both compounds share structural similarities, this compound has unique properties that make it particularly useful in proteomics research . Other similar compounds include various N-substituted benzamides, each with distinct chemical and biological properties .
By understanding the unique characteristics and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(13-6-4-9-16-10-8-13)15(18)12-5-3-7-14(11-12)19-2/h3,5,7,11,13,16H,4,6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLFCVCWYSXXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNCC1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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